Ethyl (E)-oct-2-enoate (CAS 7367-82-0) is an alpha,beta-unsaturated aliphatic ester characterized by a conjugated trans double bond and an ethyl ester group [1]. As a colorless liquid with a distinct fatty, green, and fruity odor profile, it is a highly valued specialty chemical . In procurement contexts, it serves a dual role: as a precision flavor and fragrance additive, and as a highly reactive electrophilic building block for organic synthesis. Its structural features make it uniquely suited for asymmetric dihydroxylations, cross-metathesis, and Michael additions in the scalable production of chiral pharmaceutical intermediates and complex alkaloids [1].
Generic substitution of Ethyl (E)-oct-2-enoate fails primarily due to the unique reactivity conferred by its alpha,beta-unsaturated system. Substituting with the saturated analog, ethyl octanoate, completely eliminates its ability to act as a Michael acceptor or participate in cis-dihydroxylations, rendering it useless for carbon-carbon bond-forming synthetic routes [1]. Furthermore, replacing it with unfunctionalized internal alkenes of similar lipophilicity (such as 2-methylhept-2-ene) drastically reduces reaction kinetics in asymmetric dihydroxylations, increasing processing times by nearly five-fold [2]. In flavor formulations, shorter-chain enoates or saturated esters fail to deliver the specific 'green/fatty' top notes required for complex fruit profiles, making direct substitution organoleptically unacceptable .
In Sharpless asymmetric dihydroxylation (without methanesulfonamide), the intermediate osmate ester of ethyl (E)-oct-2-enoate exhibits a highly hydrophilic end, causing it to react almost as rapidly as a terminal olefin [1]. Quantitative studies show that ethyl (E)-oct-2-enoate achieves a t90% (time to 90% conversion) of 110 minutes. In contrast, the non-terminal aliphatic alkene 2-methylhept-2-ene, despite having a nearly identical computational partition coefficient (clog P ~ 1.67-1.68), requires 530 minutes to reach the same conversion [1].
| Evidence Dimension | Time to 90% conversion (t90%) in Sharpless AD |
| Target Compound Data | 110 minutes |
| Comparator Or Baseline | 2-methylhept-2-ene (530 minutes) |
| Quantified Difference | 4.8-fold faster reaction time |
| Conditions | Sharpless asymmetric dihydroxylation without methanesulfonamide cosolvent |
Faster conversion kinetics significantly reduce reactor residence times and improve throughput when synthesizing chiral diol intermediates for pharmaceuticals.
The synthesis of syn-2,3-dihydroxy esters from shorter-chain (E)-alkyl crotonates using traditional osmium catalysis often suffers from low steric recognition, yielding 80-92% ee [1]. However, when subjected to nonheme iron-catalyzed enantioselective cis-dihydroxylation, longer-chain linear alkenes like ethyl (E)-oct-2-enoate demonstrate superior processability. It readily undergoes oxidation to produce optically pure dihydroxy esters with 97-99% enantiomeric excess (ee) and high yields [1].
| Evidence Dimension | Enantiomeric excess (ee) in cis-dihydroxylation |
| Target Compound Data | 97-99% ee |
| Comparator Or Baseline | Standard osmium-catalyzed (E)-alkyl crotonates (80-92% ee) |
| Quantified Difference | Up to 19% improvement in enantiomeric excess |
| Conditions | Nonheme iron(II) complex catalysis with H2O2 oxidant |
Achieving near-perfect enantioselectivity eliminates the need for expensive and time-consuming downstream chiral resolution steps in API manufacturing.
The conjugated trans double bond renders ethyl (E)-oct-2-enoate a highly effective Michael acceptor, a property completely absent in its saturated analog, ethyl octanoate[1]. This specific electrophilic reactivity allows it to undergo efficient reductive decarboxylation and conjugate additions, such as in the stereoselective synthesis of perhydrogephyrotoxin where it reacts with 1,3-bis(trimethylsiloxy)-1,3-butadiene [1]. The saturated ester is chemically inert to these carbon-carbon bond-forming reactions.
| Evidence Dimension | Suitability for Michael addition / conjugate addition |
| Target Compound Data | Highly reactive electrophile (enables complex cycloadditions) |
| Comparator Or Baseline | Ethyl octanoate (chemically inert to conjugate addition) |
| Quantified Difference | Binary (Reactive vs. Non-reactive) |
| Conditions | Stereoselective synthesis pathways reacting with dienes or amines |
Procurement of the unsaturated enoate is strictly required for synthetic routes relying on conjugate additions to build complex alkaloid frameworks.
In flavor and fragrance formulations, ethyl (E)-oct-2-enoate provides distinct 'fatty, green, and fruity' notes . This contrasts sharply with the saturated analog, ethyl octanoate, which imparts a heavier, generically sweet and fruity aroma without the green/fatty nuances [1]. The unsaturation at the 2-position fundamentally alters the receptor binding profile and volatility, making the enoate essential for specific artificial fruit essences.
| Evidence Dimension | Organoleptic profile |
| Target Compound Data | Fatty, green, fruity notes |
| Comparator Or Baseline | Ethyl octanoate (sweet, wine-like, fruity) |
| Quantified Difference | Distinct shift in odor descriptors due to alpha,beta-unsaturation |
| Conditions | Standard olfactory evaluation for food and fragrance additives |
Formulators must select the enoate to achieve specific green/fatty top notes that cannot be replicated by the cheaper, saturated ethyl octanoate.
Used as a primary starting material in Sharpless asymmetric dihydroxylation and nonheme iron-catalyzed oxidations to produce optically pure syn-2,3-dihydroxy esters. Its rapid reaction kinetics and ability to achieve 97-99% ee make it the preferred precursor over unfunctionalized alkenes for synthesizing downstream beta-lactam antibiotics and other APIs[REFS-1, REFS-2].
Procured as a highly reactive Michael acceptor and cross-metathesis partner for the stereoselective construction of piperidine and indolizidine alkaloid frameworks (e.g., perhydrogephyrotoxin). The saturated analog cannot be used in these carbon-carbon bond-forming steps [3].
Selected by flavorists to impart specific green, fatty, and fruity top notes in artificial fruit essences (e.g., kiwi, quince, and pear), where saturated esters fail to provide the necessary olfactory complexity and volatility .